Methyl 3-(benzylamino)-2-ethylbutanoate
Description
Methyl 3-(benzylamino)-2-ethylbutanoate is a β-amino ester characterized by a benzylamine substituent at the 3-position, an ethyl group at the 2-position, and a methyl ester moiety. These compounds are typically synthesized via Michael additions of amines to α,β-unsaturated esters under thermal or microwave-assisted conditions .
Properties
Molecular Formula |
C14H21NO2 |
|---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
methyl 3-(benzylamino)-2-ethylbutanoate |
InChI |
InChI=1S/C14H21NO2/c1-4-13(14(16)17-3)11(2)15-10-12-8-6-5-7-9-12/h5-9,11,13,15H,4,10H2,1-3H3 |
InChI Key |
JBLBMKICPASYOK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)NCC1=CC=CC=C1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(benzylamino)-2-ethylbutanoate typically involves the reaction of benzylamine with an appropriate ester precursor. One common method is the aza-Michael addition of benzylamine to an α,β-unsaturated ester. This reaction can be promoted by catalysts such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and can be carried out under solvent-free conditions or using microwaves to enhance the reaction rate .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar aza-Michael addition reactions. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the use of efficient catalysts.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(benzylamino)-2-ethylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 3-(benzylamino)-2-ethylbutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Mechanism of Action
The mechanism of action of Methyl 3-(benzylamino)-2-ethylbutanoate involves its interaction with molecular targets such as enzymes or receptors. The benzylamino group may play a role in binding to specific sites on proteins or other biomolecules, influencing their activity. The ester group can also undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural analogs and their distinguishing features:
Notes:
- TfEA: 2,2,2-Trifluoroethylamino; Bz: Benzyl; α-MeBz: α-Methylbenzyl.
Physicochemical and Spectroscopic Properties
- Boiling Points: Methyl 3-(benzylamino)-2-methylpropanoate (3c) boils at 142–144°C under reduced pressure (14 Torr), while ethyl esters (e.g., Ethyl 3-(benzylamino)-3-methylbutanoate) likely exhibit higher boiling points due to increased molecular weight .
- NMR Data : ¹H-NMR spectra for 3c show characteristic benzylamine signals (δ 7.2–7.4 ppm) and ester methyl resonances (δ 3.6 ppm). Stereoisomers (e.g., 5a) display split peaks for diastereotopic protons .
- pKa Values: Predicted pKa values (~8.4) for benzylamino esters suggest moderate basicity, influencing solubility and bioavailability .
Critical Analysis of Divergent Evidence
- Synthetic Yields : Microwave-assisted methods () report higher yields (70–85%) compared to thermal syntheses (: 27-hour reactions), emphasizing efficiency gains with modern techniques.
- Steric vs. Electronic Effects: The trifluoroethylamino group in introduces strong electron-withdrawing effects, contrasting with the electron-donating benzyl groups in other analogs, which may reduce nucleophilicity at the amino center .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
